Glycyclamide

Catalog No.
S529045
CAS No.
664-95-9
M.F
C14H20N2O3S
M. Wt
296.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyclamide

CAS Number

664-95-9

Product Name

Glycyclamide

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)

InChI Key

RIGBPMDIGYBTBJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

solubility

Soluble in DMSO

Synonyms

1-cyclohexyl-3-(p- toluenesulfonyl)urea, cyclamide, glycyclamide, tolcyclamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

The exact mass of the compound Glycyclamide is 296.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycyclamide is characterized by its cyclohexyl group and belongs to the sulfonylurea class of compounds. Its chemical formula is C14H20N2O3S, and it is primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. Compared to other sulfonylureas, glycyclamide exhibits a lower potency in its antihyperglycemic effects .

Typical of sulfonylureas. These include:

  • Formation of Urea Derivatives: Glycyclamide can react with electrophiles to form urea derivatives, which are critical in modifying its pharmacological properties.
  • Hydrolysis: Under certain conditions, glycyclamide can undergo hydrolysis to yield sulfonylurea and other by-products.
  • Reactions with Amines: It can also react with amines to form carbamates, which may enhance its therapeutic profile .

Glycyclamide primarily functions as an antihyperglycemic agent. Its mechanism of action involves binding to ATP-sensitive potassium channels on pancreatic beta cells. This binding leads to cell depolarization and subsequent opening of voltage-gated calcium channels, resulting in increased insulin secretion . Additionally, glycyclamide may exert effects on hepatic glucose production and enhance peripheral insulin sensitivity.

The synthesis of glycyclamide typically involves several steps:

  • Formation of Sulfonylurea: The initial step often includes the reaction of a sulfonyl chloride with an amine.
  • Cyclization: A cyclization reaction may be performed to introduce the cyclohexyl moiety.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity glycyclamide .

Glycyclamide interacts with various drugs that can either potentiate or diminish its antihyperglycemic effects. Notable interactions include:

  • Potentiating Agents: Certain medications like acetylsalicylic acid can enhance the hypoglycemic effect of glycyclamide.
  • Diminishing Agents: Drugs such as corticosteroids and oral contraceptives may reduce its effectiveness by worsening glucose tolerance .

Glycyclamide shares structural similarities with other sulfonylureas but has distinct characteristics that set it apart:

Compound NameChemical FormulaPotency (relative)Unique Features
GlyburideC23H28ClN3O5SHigherMore potent than glycyclamide
GlipizideC21H27N5O4SHigherRapid absorption and shorter action
GliclazideC21H25N3O4SModerateHas additional antioxidant properties
TolbutamideC12H17N3O3SLowerFirst-generation sulfonylurea
ChlorpropamideC10H13ClN2O3SHigherLonger duration of action

Glycyclamide's unique cyclohexyl structure contributes to its specific pharmacological profile and makes it less potent compared to some newer sulfonylureas while still providing effective glucose control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11946368 g/mol

Monoisotopic Mass

296.11946368 g/mol

Heavy Atom Count

20

LogP

2.9 (LogP)

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C40N4EJY68

Pharmacology

Glycyclamide is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. Glycyclamide, also called tolcyclamide, is less potent than glipizide.

Other CAS

664-95-9

Wikipedia

Glycyclamide

Dates

Last modified: 07-15-2023
1: Trezzini C, Splendori F. [Clinical observations on the combination of glycyclamide and dimethylbiguanide in the treatment of diabetes in the aged]. Clin Ter. 1969 Apr 15;49(1):23-34. Italian. PubMed PMID: 5405074.
2: Cucurachi P, Dell'Anna A. [Clinical research on a new hypoglycemic drug combination: glycyclamide and dimethylbiguanide]. Clin Ter. 1968 May 31;45(4):363-73. Italian. PubMed PMID: 5738669.
3: Cui J, Matsumoto K, Wang CY, Peter ME, Kozmin SA. Synthesis of a high-purity chemical library reveals a potent inducer of oxidative stress. Chembiochem. 2010 Jun 14;11(9):1224-7. doi: 10.1002/cbic.201000193. PubMed PMID: 20461745; PubMed Central PMCID: PMC3837501.
4: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of butamide, cyclamide, chlorcyclamide and chloropropamide on the glycogen content in various tissues]. Vopr Med Khim. 1960 Sep-Oct;6:469-74. Russian. PubMed PMID: 13704349.
5: PAULLADA JJ, LUNA DEL VILLAR J. Clinical evaluation of tolcyclamide in treatment of diabetes mellitus. Metabolism. 1961 Mar;10:221-30. PubMed PMID: 13733497.
6: GENES SG, PLAVSKAIA AA. [Certain aspects of the mechanism of action of a new hypoglycemic sulfonamide preparation cyclamide]. Farmakol Toksikol. 1960 Mar-Apr;23:147-55. Russian. PubMed PMID: 13704351.
7: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of cyclamide, chlorcyclamide, chlorpropamide and butamide on the blood sugar level]. Farmakol Toksikol. 1960 Nov-Dec;23:535-9. Russian. PubMed PMID: 13704350.
8: Lazarian DS. [IR spectrophotometric determination of cyclamide, chlorcyclamide, chlorpropamide and butamide]. Farmatsiia. 1980 Mar-Apr;29(2):36-8. Russian. PubMed PMID: 7380035.
9: VALENZUELA RE, RUIZ M, ESTUPINAN FACIO C, PUCHULU FE. [Clinical experience with tolcyclamide]. Sem Med. 1963 Mar 21;122:388-91. Spanish. PubMed PMID: 13995872.
10: GRINCHENKO TS. CYCLAMIDE (K-386) TREATMENT OF DIABETES MELLITUS. Fed Proc Transl Suppl. 1964 Jul-Aug;23:767-8. PubMed PMID: 14196927.
11: VARGAS L, LIEBERMAN E, DOMENGE L, LOZANO O. [CLINICAL EVALUATION OF TOLCYCLAMIDE, A HYPOGLYCEMIC AGENT WITHOUT DEMONSTRABLE TOXICITY]. Rev Invest Clin. 1964 Oct-Dec;16:449-62. Spanish. PubMed PMID: 14308569.

Explore Compound Types